3-Methylcyclobutan-1-one

Description

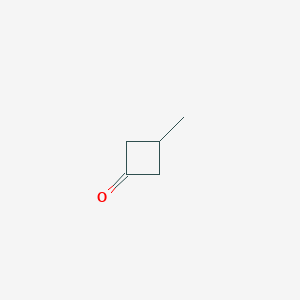

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4-2-5(6)3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAKNMHVZBHWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503936 | |

| Record name | 3-Methylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-08-1 | |

| Record name | 3-Methylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methylcyclobutan 1 One and Its Derivatives

Stereoselective and Enantioselective Synthesis

Achieving high levels of stereocontrol is paramount in the synthesis of complex target molecules. For 3-methylcyclobutan-1-one derivatives, several strategies have been developed to introduce and control stereocenters with high precision.

Asymmetric Catalysis Approaches

Asymmetric catalysis provides an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of this compound derivatives, a notable example is the copper(II)/SPDO complex-catalyzed asymmetric Baeyer-Villiger oxidation of 2-arylcyclobutanones. rsc.orgresearchgate.netrsc.orgrsc.orgnih.govnih.gov This method facilitates a classical kinetic resolution, yielding both the unreacted ketone and the resulting lactone in high enantiomeric excess. rsc.orgresearchgate.netrsc.orgrsc.orgnih.govnih.gov The reaction has been shown to be applicable to a range of 2-aryl- and 2,3-disubstituted cyclobutanones, demonstrating its broad substrate scope. rsc.orgresearchgate.netrsc.orgrsc.orgnih.govnih.gov For instance, the total synthesis of eupomatilones 5 and 6 has been achieved in nine steps starting from commercially available this compound, showcasing the utility of this catalytic system. rsc.orgresearchgate.netrsc.orgrsc.orgnih.govnih.gov

Another approach involves the enantioselective methylene (B1212753) insertion into prochiral cyclobutanones, catalyzed by a scandium triflate/N,N'-dioxide complex. researchgate.net This method provides access to chiral β-substituted cyclopentanones, which are important structural motifs. researchgate.net

| Catalyst System | Substrate Type | Product | Key Features |

| Cu(II)/SPDO complex | 2-Arylcyclobutanones | Chiral lactones and unreacted ketones | High enantioselectivity (up to 99% ee for ketone, 96% ee for lactone) and regioselectivity. rsc.orgresearchgate.netrsc.orgrsc.orgnih.govnih.gov |

| Scandium triflate/N,N'-dioxide | Prochiral 3-substituted cyclobutanones | Chiral β-substituted cyclopentanones | Enantioselective one-carbon ring expansion. researchgate.net |

Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgwordpress.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is a powerful tool in asymmetric synthesis. wordpress.comnumberanalytics.com

While specific examples detailing the use of chiral auxiliaries directly for the synthesis of this compound are not prevalent in the provided search results, the principles of this methodology are broadly applicable. For instance, chiral oxazolidinones, popularized by David A. Evans, are widely used auxiliaries for asymmetric alkylation and aldol (B89426) reactions, which could be adapted for the synthesis of substituted cyclobutanone (B123998) derivatives. wikipedia.org Similarly, (1S,2R)-1-amino-2-indanol has been effectively used for the asymmetric ring expansion of prochiral cyclobutanones to chiral γ-lactams, demonstrating the potential of chiral amines as auxiliaries in cyclobutanone chemistry. d-nb.infonih.govnih.gov

| Chiral Auxiliary | Reaction Type | Potential Application |

| Chiral Oxazolidinones | Asymmetric alkylation, aldol reactions | Synthesis of substituted chiral cyclobutanones. wikipedia.org |

| (1S,2R)-1-amino-2-indanol | Asymmetric ring expansion | Synthesis of chiral γ-lactams from prochiral cyclobutanones. d-nb.infonih.govnih.gov |

Desymmetrization of Prochiral Cyclobutanones

The desymmetrization of prochiral or meso compounds is an elegant strategy for the synthesis of chiral molecules. nih.gov This approach involves the selective reaction of one of two enantiotopic groups in a prochiral molecule, leading to a single enantiomer of the product. nih.gov

A prominent example is the asymmetric Baeyer-Villiger oxidation of 3-substituted prochiral cyclobutanones. researchgate.netd-nb.info This reaction, often catalyzed by chiral metal complexes, results in the formation of chiral γ-lactones with high enantioselectivity. researchgate.netd-nb.info For instance, a scandium(III) complex with a chiral N,N'-dioxide ligand has been shown to be effective in the desymmetrization of 3-arylcyclobutanones, affording the corresponding lactones in up to 95% ee. researchgate.net

Another innovative desymmetrization strategy involves the nitrogen-based ring expansion of prochiral cyclobutanones to generate chiral γ-lactams. d-nb.infonih.govnih.gov This transformation can be achieved using a chiral amino-alcohol, such as (1S,2R)-1-amino-2-indanol, which acts as a chiral auxiliary to direct the rearrangement. d-nb.infonih.govnih.gov This method has been successfully applied to the synthesis of various optically pure γ-lactams, including those with all-carbon quaternary stereocenters. d-nb.infonih.gov

| Reaction | Catalyst/Reagent | Substrate | Product |

| Asymmetric Baeyer-Villiger Oxidation | Chiral N,N'-dioxide-Sc(III) complex | Prochiral 3-substituted cyclobutanones | Chiral γ-lactones researchgate.net |

| Asymmetric Nitrogen Insertion | (1S,2R)-1-amino-2-indanol | Prochiral 3-substituted cyclobutanones | Chiral γ-lactams d-nb.infonih.govnih.gov |

Kinetic Resolution Techniques

Kinetic resolution is a process used to separate a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. msu.eduiupac.org This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. beilstein-journals.org

The Cu(II)/SPDO complex-catalyzed Baeyer-Villiger oxidation of racemic 2-arylcyclobutanones serves as an excellent example of kinetic resolution. rsc.orgresearchgate.netrsc.orgrsc.orgnih.govnih.gov This methodology allows for the separation of racemic mixtures, providing both the unreacted ketone and the corresponding lactone with high enantiomeric purities. rsc.orgresearchgate.netrsc.orgrsc.orgnih.govnih.gov The effectiveness of this resolution is highlighted by the reported enantiomeric excesses of up to 99% for the recovered ketone and up to 96% for the lactone product. rsc.orgrsc.orgrsc.orgnih.govnih.gov The selectivity of this process can be influenced by reaction conditions such as temperature and the use of additives. rsc.org

| Catalyst System | Substrate | Products | Enantiomeric Excess (ee) |

| Cu(II)/SPDO complex | Racemic 2-arylcyclobutanones | Unreacted ketone and chiral lactone | Up to 99% (ketone), up to 96% (lactone) rsc.orgrsc.orgrsc.orgnih.govnih.gov |

Novel Cyclization and Annulation Strategies

The construction of the cyclobutane (B1203170) ring is a key step in the synthesis of this compound and its derivatives. Novel cyclization and annulation strategies offer efficient ways to build this strained ring system.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are a powerful tool for the synthesis of four-membered rings. emory.edu These reactions involve the combination of two two-atom components to form a cyclobutane ring. Photochemical [2+2] cycloadditions, in particular, have been utilized for the synthesis of functionalized cyclobutanes. ysu.am

An example is the photochemical [2+2] cycloaddition of a chiral 2(5H)-furanone with various olefins. ysu.am This reaction has been shown to produce functionalized cyclobutanes with good diastereoselectivity, which can then be converted to valuable products like (+)-lineatin. ysu.am The regiochemistry and stereochemistry of the cycloaddition are influenced by the nature of the substituents on the olefin. ysu.am

While direct examples of [2+2] cycloadditions to form this compound were not the primary focus of the search results, the principles are fundamental to cyclobutane synthesis. The reaction of ketenes with alkenes is a classic method for preparing cyclobutanones.

| Reactants | Reaction Type | Product | Key Features |

| Chiral 2(5H)-furanone and various olefins | Photochemical [2+2] cycloaddition | Functionalized cyclobutanes | Diastereoselective, provides access to complex molecules. ysu.am |

| Ketenes and Alkenes | [2+2] Cycloaddition | Cyclobutanones | Fundamental route to the cyclobutanone core. |

Intramolecular Carbocyclization Reactions

The construction of the strained four-membered ring of cyclobutanone derivatives via intramolecular reactions represents an elegant and powerful strategy in organic synthesis. These methods often provide access to complex structures with a high degree of stereochemical control.

One notable approach is the intramolecular SNi' (intramolecular nucleophilic substitution with allylic rearrangement) ring closure. Mechanistic studies have demonstrated that precursors such as 4,4-dialkyl-5-oxohex-2E-en-1-yl methanesulfonates can be converted into 2,2-dialkyl-3-vinylcyclobutanones through this pathway. acs.org The reaction proceeds via an enolate intermediate, which acts as the internal nucleophile. A significant feature of this reaction is the high degree of chirality transfer. For example, the cyclization of (6S)-6-chloro-3,3-diethylhept-4E-en-2-one leads to the formation of (3S)-2,2-diethyl-3-(prop-1E-en-1-yl)cyclobutanone and its (Z)-isomer with an almost complete transfer of chirality (>97%). acs.org The stereochemical outcome of the SNi' reaction was determined to proceed with syn geometry relative to the leaving group. acs.org

Other modern intramolecular cyclizations include Conia-ene-like carbocyclizations, which have been discovered and applied in the context of natural product synthesis. uni-muenchen.de Furthermore, intramolecular cationic [2+2] cycloadditions, such as the Gassman-type reaction, have been developed to create fused cyclobutane derivatives from tethered acetal (B89532) precursors. researchgate.net

| Precursor | Product(s) | Key Mechanistic Feature | Stereochemical Outcome |

|---|---|---|---|

| (6S)-6-chloro-3,3-diethylhept-4E-en-2-one | (3S)-2,2-diethyl-3-(prop-1E-en-1-yl)cyclobutanone and (3R)-2,2-diethyl-3-(prop-1Z-en-1-yl)cyclobutanone | SNi' ring closure via enolate intermediate | >97% transfer of chirality; reaction proceeds with syn geometry |

Advanced Oxidation/Reduction Protocols for Precursors

The interconversion of functional groups is fundamental to the synthesis of this compound and its derivatives. Advanced oxidation and reduction protocols offer catalytic efficiency and, crucially, stereocontrol, enabling the selective formation of desired isomers.

The oxidation of alcohol precursors, such as 3-methylcyclobutanol, to the corresponding ketone is a key transformation. While classical stoichiometric oxidants like chromium trioxide are effective, modern methods focus on catalytic approaches to improve sustainability and efficiency.

Homogeneous catalytic oxidation can be achieved using carboxylates of metals like cobalt, manganese, and iron, which are soluble in organic solvents and can initiate radical chain autoxidation reactions. wikipedia.org More advanced systems utilize manganese catalysts for C(sp³)–H bond oxidation, where the choice of catalyst and additives can steer the reaction exclusively toward desired pathways, avoiding over-oxidation or side reactions. acs.org The oxidation of 1-methylcyclobutanol, a closely related substrate, has been shown to proceed via a hypobromite (B1234621) chain mechanism, which can be initiated by visible light (blue LEDs) in the presence of a bromide source. nih.gov

Heterogeneous catalysis, where substrates are passed over solid catalysts, employs materials such as platinum or redox-active metal oxides (e.g., of vanadium, iron, molybdenum). wikipedia.org The catalytic activity of nanoparticles, for instance, can be tuned by modifying their surface chemistry. The formation of a catalytically active rhodium oxide layer on Rh nanoparticles has been shown to significantly increase the turnover rate for CO oxidation, a principle applicable to alcohol oxidation. researchgate.net

| Catalyst Type | Example Catalyst/System | Substrate Type | Key Principle | Reference |

|---|---|---|---|---|

| Homogeneous | Manganese complexes | Alkanes/Alcohols | Controlled radical C–H oxidation. acs.org | acs.org |

| Photochemical/Radical Chain | Phthaloyl peroxide / Bu₄N⁺Br⁻ / Blue LED | 1-Methylcyclobutanol | Supports a hypobromite chain mechanism over direct HAT. nih.gov | nih.gov |

| Heterogeneous | Rhodium nanoparticles | Alcohols (by analogy) | Formation of surface oxides enhances catalytic activity. researchgate.net | researchgate.net |

The reduction of this compound yields 3-methylcyclobutanol, which can exist as cis and trans diastereomers. Controlling the stereochemical outcome of this reduction is essential for the synthesis of specific isomers.

Studies on the hydride reduction of 3-substituted cyclobutanones have shown a strong intrinsic preference for the formation of the cis-alcohol, often with greater than 90% selectivity, regardless of the steric bulk of the hydride reagent. vub.ac.beacs.org This high diastereoselectivity can be further improved by conducting the reaction at lower temperatures or by decreasing the polarity of the solvent. vub.ac.beacs.org Computational analysis suggests that this preference is governed by minimizing torsional strain, consistent with the Felkin-Anh model. vub.ac.be

For enantioselective reductions, advanced catalytic systems are employed. The Corey-Bakshi-Shibata (CBS) reduction, using chiral oxazaborolidine catalysts like (S)-Me-CBS with a borane (B79455) source, can convert 3,3-disubstituted cyclobutanones to the corresponding cyclobutanols with high yield and excellent enantioselectivity (e.g., 93% yield, 91% ee). rsc.org Similarly, Noyori-type asymmetric transfer hydrogenation using ruthenium catalysts such as RuCl(S,S)-Tsdpen is highly effective for reducing substituted benzocyclobutenones, achieving up to 97% ee. rsc.org These catalytic methods can also achieve efficient kinetic resolution of racemic cyclobutanones, providing access to both diastereomers of the product with high enantiomeric purity. rsc.org

| Method | Reagent/Catalyst | Substrate | Typical Outcome | Reference |

|---|---|---|---|---|

| Hydride Reduction | Hydride reagents (e.g., NaBH₄) | 3-Substituted Cyclobutanones | High diastereoselectivity for cis-alcohol (>90%). vub.ac.beacs.org | vub.ac.beacs.org |

| CBS Reduction | (S)-Me-CBS / BH₃·Me₂S | 3,3-Disubstituted Cyclobutanones | High enantioselectivity (e.g., 91% ee). rsc.org | rsc.org |

| Asymmetric Transfer Hydrogenation | RuCl(S,S)-Tsdpen | Benzocyclobutenones | Excellent enantioselectivity (up to 97% ee). rsc.org | rsc.org |

Mechanistic Investigations of 3 Methylcyclobutan 1 One Reactivity

Role of Ring Strain in Reaction Pathways

The reactivity of 3-methylcyclobutan-1-one is intrinsically linked to the substantial strain energy contained within its cyclic structure. This strain, a combination of angle and torsional strain, renders the molecule significantly less stable than its acyclic or larger-ring counterparts and predisposes it to reactions that can alleviate this energetic burden.

Quantitative Analysis of Strain Energy

The strain energy of a cyclic molecule is the additional internal energy it possesses compared to a hypothetical, strain-free reference compound. For cyclobutane (B1203170), this value is approximately 26.3 kcal/mol. This high degree of strain is primarily due to two factors: angle strain from the C-C-C bond angles being compressed to around 90° instead of the ideal 109.5° for sp³ hybridized carbons, and torsional strain arising from the eclipsing interactions of adjacent hydrogen atoms. quora.com

Comparative Strain Energies of Cyclic Systems

| Cyclic System | Total Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane (B1198618) | 27.6 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.5 |

| Cyclohexane | ~0 |

Ring-Opening Reactions

The most characteristic reactions of this compound are those that involve the cleavage of one or more of the ring's carbon-carbon bonds. These transformations are mechanistically diverse and are driven by the thermodynamic benefit of releasing the inherent ring strain.

Norrish Type-I Photochemistry and Excited State Dynamics

Like other ketones, this compound can undergo photochemical reactions upon absorption of UV light. The most significant of these is the Norrish Type-I cleavage, a process that involves the homolysis of a C-C bond adjacent to the carbonyl group. wikipedia.org

The mechanism begins with the excitation of the ketone from its ground state (S₀) to an excited singlet state (S₁). wikipedia.org From this S₁ state, the molecule can undergo α-cleavage to form a biradical intermediate. For this compound, cleavage can occur at either the C1-C2 or C1-C4 bond. Cleavage is expected to preferentially form the more stable radical, meaning the bond cleavage that results in a secondary radical stabilized by the methyl group would be favored. kvmwai.edu.in

Studies on the parent cyclobutanone (B123998) have revealed these excited state dynamics to be incredibly fast, occurring on picosecond and even femtosecond timescales. researchgate.net The initially formed biradical is not static and can undergo several subsequent reactions:

Decarbonylation: Loss of a carbon monoxide (CO) molecule to form a new biradical, which can then cyclize to form methylcyclopropane (B1196493) or rearrange.

Intramolecular Disproportionation: Hydrogen atom transfer to form an unsaturated open-chain aldehyde (a derivative of 4-pentenal). kvmwai.edu.in

Ketenyl Formation: Rearrangement to form a ketene (B1206846).

The competition between these pathways is influenced by factors such as excitation wavelength and the reaction phase (gas vs. solution). kvmwai.edu.inresearchgate.net The entire process is a powerful illustration of how the release of ring strain can facilitate bond-breaking events in an electronically excited state.

Lewis Acid-Catalyzed Carbon-Carbon Bond Cleavage

The carbon-carbon bonds of the this compound ring can be activated and cleaved through catalysis by Lewis acids. researchgate.net This class of reactions provides a versatile method for transforming the strained four-membered ring into a variety of more complex or functionalized acyclic and cyclic structures.

The general mechanism initiates with the coordination of the Lewis acid (e.g., FeCl₃, AgSbF₆, Rh(I)) to the carbonyl oxygen atom. researchgate.netnih.gov This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and, crucially, weakening the adjacent C1-C2 and C1-C4 bonds. This polarization facilitates the cleavage of one of these α-C-C bonds, which releases the ring strain and typically forms a zwitterionic or metallacyclic intermediate. researchgate.net

The fate of this intermediate depends on the specific Lewis acid, the substrate, and the reaction conditions. It can be trapped by nucleophiles, undergo rearrangements, or participate in cycloaddition reactions. researchgate.netresearchgate.net For instance, iron(III) chloride has been shown to catalyze the ring-opening of simple cyclobutanones to yield conjugated enones. researchgate.net In other systems, rhodium catalysts can mediate a "cut-and-sew" transformation where the C-C bond is cleaved (cut) and an unsaturated unit is inserted before the structure is reformed (sewn), leading to larger ring systems. nih.gov

Strain-Release Mechanistic Studies

The concept of strain-release is the unifying theme in the reactivity of this compound. The exploitation of this inherent potential energy is a powerful strategy in organic synthesis, enabling transformations that would otherwise be energetically unfavorable. nih.govbohrium.com

Mechanistic studies have demonstrated that the relief of approximately 26 kcal/mol of strain energy is a primary driving force for a wide array of reactions. Ring-expansion reactions, for example, are particularly favorable. The Baeyer-Villiger oxidation of 3-substituted cyclobutanones, which converts the ketone into a lactone (a five-membered ring), is driven by the formation of a more stable, less-strained cyclic system. nih.gov Similarly, semipinacol rearrangements of cyclobutanols (derived from the ketone) can furnish substituted cyclopentanones. bohrium.com

Transition metal-catalyzed reactions often feature C-C bond activation as a key step, which is mechanistically enabled by strain release. nih.govresearchgate.net In these processes, the metal catalyst oxidatively adds across a strained C-C bond, a step that is kinetically accessible due to the high ground-state energy of the cyclobutanone. The resulting metallacycle intermediate has had its ring strain relieved and can then proceed through various low-energy pathways to form new products. nih.gov These studies underscore how the unique electronic and geometric structure of the strained four-membered ring is not merely a passive scaffold but an active participant in its chemical destiny.

Ring Expansion Reactions

The inherent ring strain in the cyclobutane framework provides a thermodynamic driving force for ring expansion reactions, leading to the formation of more stable five- or six-membered ring systems.

The Baeyer-Villiger oxidation is a fundamental reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones. wikipedia.orgorganic-chemistry.org This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. organic-chemistry.org

The mechanism commences with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. nrochemistry.comorganicchemistrytutor.com The peroxyacid then performs a nucleophilic attack on this activated carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgnrochemistry.comnih.gov The reaction culminates in the migratory insertion of an oxygen atom. This involves the migration of one of the α-carbon atoms to the adjacent oxygen of the peroxide group, coupled with the departure of a carboxylic acid. wikipedia.org

A critical aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory preference is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In this compound, both carbons adjacent to the carbonyl are secondary. However, the C4 carbon (adjacent to the methyl-substituted C3) is more substituted than the C2 carbon. Therefore, the migration of the more substituted C-C bond (the C1-C4 bond) is generally favored, leading to the formation of 4-methyl-oxan-2-one. The migration step proceeds with retention of stereochemistry at the migrating center. organicchemistrytutor.com

Table 1: Reagents and Products in Baeyer-Villiger Oxidation of this compound

| Reagent | Conditions | Major Product | Minor Product |

| m-CPBA | DCM, 45 °C | 4-Methyl-oxan-2-one | 5-Methyl-oxan-2-one |

| H₂O₂ / Lewis Acid | Varies | 4-Methyl-oxan-2-one | 5-Methyl-oxan-2-one |

| Sodium Percarbonate / TFA | Trifluoroacetic Acid | 4-Methyl-oxan-2-one | 5-Methyl-oxan-2-one |

Beyond oxidation, the this compound scaffold can be rearranged to form larger heterocyclic systems, which are prevalent in many biologically active molecules. These rearrangements often involve converting the ketone into a different functional group that can trigger the ring expansion.

A prime example is the Beckmann rearrangement, which transforms an oxime into an amide. libretexts.org First, this compound is reacted with hydroxylamine (B1172632) to form this compound oxime. Upon treatment with a strong acid (e.g., sulfuric acid), the oxime undergoes rearrangement. The group anti-periplanar to the hydroxyl group on the nitrogen atom migrates. Depending on the oxime isomer (E or Z), this can lead to two different lactams (cyclic amides). This method provides access to six-membered nitrogen-containing heterocycles. libretexts.org

Another pathway involves the Tiffeneau-Demjanov rearrangement. This reaction sequence typically starts with the formation of a cyanohydrin from the ketone, followed by reduction to a β-amino alcohol. Treatment of this amino alcohol with nitrous acid generates a diazonium salt, which is unstable. The subsequent loss of N₂ gas is accompanied by a 1,2-alkyl shift, driven by the relief of ring strain, to expand the four-membered ring to a five-membered cyclopentanone (B42830) derivative. libretexts.org While this classically forms a carbocycle, variations can be used to incorporate heteroatoms.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for transforming this compound. rsc.org Enzymes operate under mild conditions, often in aqueous solutions, and exhibit remarkable specificity. tudublin.ie

Specifically, Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the Baeyer-Villiger oxidation with high regio- and enantioselectivity. nih.gov The use of a BVMO can overcome the regioselectivity challenges sometimes encountered with chemical reagents, providing a single lactone product with high purity. The enzyme's active site orients the substrate, this compound, in a specific way, ensuring that only one of the adjacent carbon atoms migrates. This approach is a key strategy in the synthesis of optically active lactones, which are valuable chiral building blocks. nih.govnih.gov The development of enzyme cascades, where multiple enzymes work in sequence, further expands the synthetic possibilities, allowing for multi-step transformations in a single pot. tudublin.ie

Rearrangements to Form Larger Heterocycles

Carbon-Carbon Bond Activation and Functionalization

The reactivity of this compound is also characterized by the ability to activate and functionalize its carbon-carbon bonds, either within the ring or at the α-position to the carbonyl group.

Transition metal catalysts are powerful tools for the activation of C-C bonds, particularly in strained ring systems. rsc.org The release of ring strain associated with the cleavage of the cyclobutane ring provides a strong thermodynamic driving force for these reactions. nih.gov

Metals such as rhodium, palladium, and nickel can mediate the cleavage of a C-C bond in this compound. nih.gov A common mechanism involves the oxidative addition of the metal into one of the C-C bonds adjacent to the carbonyl group, forming a five-membered metallacycle intermediate. This intermediate is primed for further reactivity. For example, it can undergo β-carbon elimination or reductive elimination to generate a variety of linear or ring-opened products. These strategies can be used to introduce new functional groups and significantly alter the carbon skeleton of the original molecule, making them powerful methods in complex molecule synthesis. nih.gov

Table 2: Examples of Transition Metal-Mediated Transformations

| Metal Catalyst | Reaction Type | Potential Product Type |

| Rh(I) complexes | C-C Cleavage / Carbonylation | Ring-opened ester or ketone |

| Pd(0) complexes | Cross-Coupling | Linear unsaturated ketone |

| Ni(0) complexes | Cycloaddition | Fused-ring systems |

The α-carbons adjacent to the carbonyl group in this compound possess acidic protons that can be removed by a suitable base to form a nucleophilic enolate. masterorganicchemistry.com This enolate is a key intermediate for introducing a wide range of functional groups at the α-position.

The formation of the enolate from the unsymmetrical this compound can result in two different regioisomers. The regioselectivity can often be controlled by the choice of base, solvent, and temperature. Once formed, the enolate can react with various electrophiles in an SN2-type reaction. libretexts.org For example, alkylation with alkyl halides introduces new carbon-carbon bonds, while reaction with aldehydes (an aldol (B89426) reaction) creates β-hydroxy ketones. This classical chemical reactivity provides a reliable method for elaborating the cyclobutane scaffold. researchgate.net The planarity of the enolate intermediate means that if the α-carbon is a stereocenter, its stereochemical information will be lost upon enolization, potentially leading to a mixture of diastereomers in the product. masterorganicchemistry.com

Formal Carbene Insertions

Formal carbene insertion reactions represent a powerful strategy for the construction and modification of cyclic frameworks. In the context of this compound and related structures, these reactions typically involve the expansion of a smaller ring system through the incorporation of a one-carbon unit. While direct carbene insertion into the C-C bonds of this compound is not the most common transformation, related methodologies that form the cyclobutanone ring via formal insertion are well-documented.

A significant example is the synthesis of substituted cyclobutanones through the reaction of in-situ generated cyclopropanones with acyl sulfonium (B1226848) ylides, which constitutes a formal carbene insertion into the cyclopropanone (B1606653). acs.orgacs.org This process is initiated by the nucleophilic attack of the sulfonium ylide on the electrophilic carbonyl carbon of the cyclopropanone. acs.orgacs.org A subsequent series of proton shifts leads to the formation of a leaving group, which triggers a ring-expansion cascade to yield the final cyclobutanone product. acs.orgacs.org This method has been successfully applied to the stereoselective synthesis of trans-2,3-disubstituted cyclobutanones, including a derivative of this compound. acs.orgacs.org

The reaction between a silyl-protected cyclopropanol (B106826) (SCP), which serves as a cyclopropanone precursor, and a sulfonium ylide generates the desired cyclobutanone. For instance, the reaction of SCP 1d with sulfonium ylide 2a produces (2R,3S)-2-Benzoyl-3-methylcyclobutan-1-one (3k ) in a 50% yield. acs.orgacs.org

Table 1: Synthesis of Substituted Cyclobutanones via Formal Carbene Insertion This table showcases the reaction of various silyl-protected cyclopropanol (SCP) precursors with sulfonium ylides to form substituted cyclobutanones. Data sourced from The Journal of Organic Chemistry. acs.org

| Entry | SCP Precursor | Sulfonium Ylide | Product | Yield (%) |

| 1 | 1a | 2a | 2-Benzoylcyclobutan-1-one (3a) | 46 |

| 2 | 1a | 2b | 2-(4-Fluorobenzoyl)cyclobutan-1-one (3b) | 68 |

| 3 | 1a | 2c | 2-(4-Chlorobenzoyl)cyclobutan-1-one (3c) | 61 |

| 4 | 1d | 2a | (2R,3S)-2-Benzoyl-3-methylcyclobutan-1-one (3k) | 50 |

| 5 | 1d | 2b | (2R,3S)-2-(4-Fluorobenzoyl)-3-methylcyclobutan-1-one (3l) | 52 |

Furthermore, enantioselective methylene (B1212753) insertions into prochiral cyclobutanones using trimethylsilyldiazomethane (B103560) as a one-carbon synthon have been described. researchgate.net This type of reaction provides access to chiral β-substituted cyclopentanones, which are important structural motifs. Such catalytic asymmetric syntheses have utilized this compound as a commercially available starting material for the total synthesis of natural products like eupomatilones. researchgate.netresearchgate.netresearchgate.net

Nucleophilic Additions and Substitutions at the Carbonyl Center

The carbonyl group of this compound is a key site of reactivity, characterized by an electrophilic carbon atom that is susceptible to nucleophilic attack. This reactivity allows for a wide range of nucleophilic addition reactions, which are fundamental to its application as a building block in organic synthesis. smolecule.com

A classic and versatile example is the reaction of this compound with Grignard reagents (RMgX). chemguide.co.uklibretexts.org Grignard reagents are potent carbon-based nucleophiles that readily add to ketones. masterorganicchemistry.com The mechanism involves the attack of the alkyl or aryl group from the Grignard reagent on the carbonyl carbon. This step breaks the pi bond of the carbonyl, leading to the formation of a tetrahedral magnesium alkoxide intermediate. masterorganicchemistry.com Subsequent hydrolysis of this intermediate in an acidic workup protonates the alkoxide, yielding a tertiary alcohol. libretexts.org The resulting product is a 1,3-disubstituted cyclobutanol.

The general scheme for this reaction is as follows:

Nucleophilic Attack: The Grignard reagent (e.g., CH₃MgBr) adds to the carbonyl carbon of this compound.

Protonation: Dilute acid is added to protonate the resulting magnesium alkoxide, forming the final tertiary alcohol product (e.g., 1,3-dimethylcyclobutan-1-ol).

This transformation is a reliable method for creating a new carbon-carbon bond and converting the ketone into a more complex alcohol functionality. masterorganicchemistry.com

Table 2: Nucleophilic Addition of Grignard Reagents to this compound This table illustrates the expected products from the reaction of this compound with various Grignard reagents, a fundamental reaction in organic synthesis. chemguide.co.uklibretexts.org

| Entry | Grignard Reagent (RMgX) | R-Group | Product |

| 1 | Methylmagnesium bromide (CH₃MgBr) | Methyl | 1,3-Dimethylcyclobutan-1-ol |

| 2 | Ethylmagnesium bromide (CH₃CH₂MgBr) | Ethyl | 1-Ethyl-3-methylcyclobutan-1-ol |

| 3 | Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | 3-Methyl-1-phenylcyclobutan-1-ol |

| 4 | Isopropylmagnesium chloride ((CH₃)₂CHMgCl) | Isopropyl | 1-Isopropyl-3-methylcyclobutan-1-ol |

These nucleophilic addition reactions are crucial in multistep syntheses. For example, the conversion of this compound is a key step in the catalytic asymmetric total syntheses of certain natural products. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of 3 Methylcyclobutan 1 One

Conformational Analysis and Molecular Dynamics Simulations

The four-membered ring of 3-Methylcyclobutan-1-one is not planar. It adopts a puckered conformation to alleviate torsional strain. The interplay between this puckering and the orientation of the methyl group gives rise to different conformers with distinct energies and properties.

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometric coordinates. By mapping the PES, researchers can identify stable conformers (local minima), transition states (saddle points), and the pathways that connect them.

For this compound, PES mapping can reveal the most stable puckered conformation of the ring and the energetic landscape for ring inversion. The puckering of the cyclobutane (B1203170) ring is a key structural feature, adopted to minimize the torsional strain that would exist in a planar structure. Theoretical studies on cyclobutanone (B123998) photochemistry involve detailed PES mapping of multiple electronic states (S0, S1, S2) to locate minima, transition states, and conical intersections that govern the reaction outcomes. researchgate.netarxiv.orgarxiv.org Similarly, exploring the PES for ring-expansion reactions of related cyclobutanols has been used to identify the relevant transition structures. csic.es This approach allows for a comprehensive understanding of the molecule's structural preferences and reactive tendencies.

The puckered ring of this compound can exist in two primary conformations: one where the methyl group occupies a pseudo-equatorial position and another where it is in a pseudo-axial position. These two conformers can interconvert through a process known as pseudorotation or ring inversion. smolecule.com

This interconversion pathway typically proceeds through a higher-energy transition state where the ring is nearly planar. Computational methods, particularly DFT, are used to calculate the energies of the axial and equatorial conformers and the energy barrier of the transition state between them. The energy difference determines the equilibrium population of the two conformers, while the barrier height determines the rate of interconversion. For cyclobutane rings, this puckering reduces strain, and the ring is known to undergo dynamic pseudorotation with low energy barriers. smolecule.com While the equatorial conformer is generally more stable due to reduced steric hindrance, computational analysis provides the precise energy values and geometric details for this dynamic process.

| Property | Axial Conformer | Equatorial Conformer |

|---|---|---|

| Methyl Group Orientation | Oriented roughly parallel to the principal axis of the ring. | Oriented roughly away from the principal axis of the ring. |

| Relative Stability | Generally less stable due to greater steric interactions. | Generally more stable. |

| Interconversion | Occurs via a planar or near-planar transition state. |

Steric and Electronic Effects on Conformation

The conformation of this compound is a complex interplay of ring strain, steric hindrance, and electronic effects. The four-membered cyclobutane ring is inherently strained due to significant deviation from the ideal sp³ bond angle of 109.5°. To alleviate some of this strain, particularly the torsional strain from eclipsing C-H bonds, cyclobutane and its derivatives are not planar but adopt a puckered or "butterfly" conformation. libretexts.org In this non-planar structure, one carbon atom deviates from the plane formed by the other three.

The introduction of a methyl group and a carbonyl group onto the cyclobutane ring in this compound introduces additional conformational complexity:

Steric Effects : The methyl group is a bulky substituent that introduces steric hindrance. fiveable.menumberanalytics.com This steric strain influences the degree of ring puckering and the preferred orientation of the methyl group. The methyl group can occupy two principal positions: axial or equatorial. The relative stability of these conformers is determined by the steric interactions with the other atoms on the ring. Typically, the equatorial position is favored for bulky substituents in cyclic systems as it minimizes steric clashes, particularly 1,3-diaxial interactions. fiveable.me

Electronic Effects : The carbonyl group (C=O) has distinct electronic properties that influence the ring's geometry. The sp² hybridization of the carbonyl carbon prefers a planar geometry, which is in opposition to the puckered nature of the cyclobutane ring. The electron-withdrawing nature of the oxygen atom also polarizes the C=O bond, which can affect the electronic distribution and reactivity of the entire molecule. cdnsciencepub.com

Computational models, such as those using Density Functional Theory (DFT), can be employed to calculate the energies of different possible conformers (e.g., axial vs. equatorial methyl group) and to quantify the energy barriers between them. While specific computational studies on the conformational landscape of this compound are not widely available, analysis of related molecules like 2-methylcyclobutanone shows that the methyl substituent significantly influences the ring's conformational preferences and can affect the approach of reagents to the carbonyl group.

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, aiding in structural elucidation and characterization.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations are widely used to predict ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structure verification. mdpi.comnih.gov Density Functional Theory (DFT) is a common and relatively efficient method for calculating NMR chemical shifts with a good degree of accuracy. nih.govuni-bonn.de The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within DFT and Hartree-Fock (HF) theory to ensure that the calculated results are independent of the choice of the magnetic field's origin. american-ajiras.com

The process typically involves:

Optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)). nih.gov

Performing an NMR calculation on the optimized geometry using the GIAO method to obtain the absolute shielding tensors for each nucleus.

Calculating the chemical shifts by referencing the computed shielding values to the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

The accuracy of the predicted shifts is sensitive to the chosen functional and basis set. nih.gov Comparing the predicted spectrum with experimental results can help resolve ambiguities in peak assignments or even differentiate between possible isomers or conformers. d-nb.info While specific calculated data for this compound is scarce, the table below illustrates the typical output of such a computational study, comparing theoretical and experimental shifts for a cyclic ketone.

Table 1: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Cyclic Ketone This table is illustrative and does not represent actual data for this compound.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (B3LYP/6-311G(d,p)) | Difference (ppm) |

|---|---|---|---|

| C=O | 208.5 | 209.2 | +0.7 |

| CH-CH₃ | 45.1 | 45.8 | +0.7 |

| CH₂ (alpha) | 35.3 | 36.0 | +0.7 |

| CH₃ | 21.8 | 22.5 | +0.7 |

Vibrational Spectroscopy (Infrared, Raman) Calculations

Computational methods can simulate the infrared (IR) and Raman spectra of this compound by calculating its vibrational normal modes. hopto.org These simulations are crucial for assigning the absorption bands in experimental spectra to specific molecular vibrations, such as C=O stretching, C-H bending, or ring puckering modes. americanpharmaceuticalreview.com

The standard computational approach involves:

Optimizing the molecular geometry to find a minimum on the potential energy surface.

Calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).

Diagonalizing the Hessian matrix to obtain the vibrational frequencies and the corresponding normal modes. hopto.org

For IR spectra, the calculation also determines the change in the dipole moment during each vibration, which dictates the intensity of the IR absorption. For Raman spectra, the change in the molecule's polarizability determines the Raman activity. faccts.de DFT methods are commonly used for these calculations. researchgate.net For higher accuracy, especially for C-H stretching regions, it can be important to account for anharmonic effects, which are often addressed using methods like second-order vibrational perturbation theory (VPT2). american-ajiras.com

Table 2: Representative Calculated Vibrational Frequencies for a Cyclic Ketone This table is illustrative and does not represent actual data for this compound.

| Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

|---|---|---|---|

| 2980 | 25.4 | 55.1 | CH₃ Asymmetric Stretch |

| 2955 | 18.9 | 70.3 | CH₂ Asymmetric Stretch |

| 1785 | 350.1 | 30.5 | C=O Stretch |

| 1450 | 12.3 | 15.8 | CH₂ Scissoring |

| 1210 | 45.6 | 8.2 | Ring Deformation |

Ultraviolet-Visible (UV-Vis) and Vacuum Ultraviolet (VUV) Absorption Spectra Simulations

Electronic spectroscopy simulations provide insight into the electronic transitions of a molecule. arabjchem.org For a ketone like this compound, the most significant transition in the near-UV region is typically the n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to the anti-bonding π* orbital of the carbonyl group. acs.org Higher energy transitions in the vacuum ultraviolet (VUV) region, such as σ → σ* and Rydberg transitions, can also be simulated. bohrium.com

Time-dependent density functional theory (TD-DFT) is the most common method for simulating UV-Vis and VUV spectra of medium-sized organic molecules. nih.govrsc.org The calculation provides the excitation energies (which can be converted to wavelengths), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved. researchgate.net

Simulations of the electronic spectrum of cyclobutanone and its derivatives are important for understanding their photochemistry. bohrium.comresearchgate.netbohrium.com Upon absorption of UV light, the molecule is promoted to an excited electronic state, from which it can undergo various chemical reactions, such as ring-opening via a Norrish Type-I reaction. aip.org Computational studies can map out the potential energy surfaces of these excited states to understand the reaction pathways. aip.orgarxiv.org

Table 3: Representative TD-DFT Calculated Electronic Transitions for a Cyclic Ketone This table is illustrative and does not represent actual data for this compound.

| Excited State | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₁ | 295 | 0.002 | n → π |

| S₂ | 198 | 0.015 | n → 3s (Rydberg) |

| S₃ | 185 | 0.110 | π → π |

| S₄ | 170 | 0.085 | σ → π* |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylcyclobutan 1 One and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 3-methylcyclobutan-1-one, offering precise information on the connectivity and stereochemical relationships of the atoms.

The ¹H and ¹³C NMR spectra of this compound provide a fundamental fingerprint of its molecular structure. In derivatives of this compound, the methyl group protons typically appear as a distinct signal, for instance, a singlet at approximately 1.56 ppm in 3-(6-bromobenzo[d] dioxol-5-yl)-3-methylcyclobutan-1-one. The cyclobutane (B1203170) ring protons exhibit more complex multiplets, generally found between 3.11 and 3.49 ppm in the same derivative, reflecting their varied chemical environments and spin-spin coupling interactions. The coupling constants (J values), reported in Hertz (Hz), are crucial for determining the relative orientation of adjacent protons. rsc.org For example, three-bond coupling constants (³JHH) in aliphatic systems are typically in the range of 6-8 Hz. ucsd.edu

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the cyclobutanone (B123998) ring is a key diagnostic peak, appearing significantly downfield in the range of 201-220 ppm due to the deshielding effect of the oxygen atom. For instance, the carbonyl carbon in 2-(4-methylbenzoyl)cyclobutan-1-one is observed at 201.2 ppm. acs.org The methyl carbon, in contrast, is found much further upfield. The carbons of the cyclobutane ring itself have characteristic chemical shifts that reflect the ring strain and substituent effects.

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| 3-(6-bromobenzo[d] dioxol-5-yl)-3-methylcyclobutan-1-one | ¹H (CH₃) | 1.56 (s, 3H) | - |

| ¹H (cyclobutane) | 3.11–3.49 (m, 4H) | - | |

| 2-(4-methylbenzoyl)cyclobutan-1-one | ¹³C (C=O) | 201.2 | - |

Data sourced from studies on related cyclobutanone structures.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in elucidating the conformational dynamics of this compound. These experiments detect through-space interactions between protons, providing information about their spatial proximity. For instance, NOESY or ROESY can be used to analyze the proximity of the methyl group protons to the various protons on the cyclobutane ring, which helps to define the preferred conformation of the molecule.

Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, aiding in the unambiguous assignment of all atoms within the molecule. These methods are particularly valuable for identifying reaction intermediates and byproducts in syntheses involving this compound.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating stereochemical processes such as ring-puckering and methyl group rotation in this compound. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers and rates of these conformational exchange processes. This provides a quantitative understanding of the molecule's flexibility and the relative stability of its different conformations. The study of stereoisomers and their interconversion is crucial for understanding the reactivity and biological activity of chiral molecules derived from this compound. acs.org

Two-Dimensional NMR Techniques for Conformational Dynamics

Infrared (IR) and Raman Spectroscopy

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). Due to the inherent ring strain of the four-membered ring, the carbonyl stretching frequency is shifted to a higher wavenumber compared to acyclic ketones. msu.edu Typically, the C=O stretch for a cyclobutanone appears in the range of 1750–1800 cm⁻¹. For comparison, the carbonyl stretch in a simple acyclic ketone is found around 1715 cm⁻¹. pg.edu.pl

The exact position of the carbonyl absorption can be influenced by environmental factors. For example, in derivatives of 2-aroyl cyclobutanones, the carbonyl stretching frequency of the cyclobutanone ring is observed around 1768-1777 cm⁻¹. acs.org The presence of conjugation with a double bond or an aromatic ring generally lowers the carbonyl stretching frequency. msu.edu

Table 2: Carbonyl Stretching Frequencies in Various Ketones

| Compound Type | Carbonyl (C=O) Stretching Frequency (cm⁻¹) |

|---|---|

| Acyclic Ketone | ~1715 |

| Cyclobutanone | 1750–1800 |

| 2-(4-methylbenzoyl)cyclobutan-1-one | 1768 |

Data compiled from various spectroscopic sources. acs.orgpg.edu.pl

Raman spectroscopy offers a complementary view of the molecule's vibrational modes. While the carbonyl stretch is also observable in the Raman spectrum, this technique is particularly sensitive to the vibrations of non-polar bonds, providing a more complete picture of the molecular structure.

Carbonyl Stretching Frequencies and Environmental Effects

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it provides critical information on the molecular weight and the structure of the molecule through the analysis of its fragmentation patterns.

The electron impact (EI) mass spectrometry of this compound is characterized by distinct fragmentation pathways that are heavily influenced by the strained four-membered ring. Studies on cyclobutanone and its methylated analogues have established that fragmentation primarily proceeds via two significant pathways, often analogized to thermal and photolytic decomposition processes. cdnsciencepub.com While extensive data specifically for the 3-methyl derivative is limited, the mechanistic insights can be reliably inferred from the parent compound, cyclobutanone, which shows fragmentation corresponding to both pathways [a] and [b]. cdnsciencepub.com

Pathway [a] - Cycloreversion to an Alkene and Ketene (B1206846): This pathway involves the cleavage of two opposing C-C bonds in the cyclobutane ring. For this compound, this can theoretically produce two different sets of neutral fragments: (i) propene and ketene or (ii) ethene and methylketene. The resulting radical cations detected in the mass spectrum would correspond to these fragments.

Pathway [b] - Decarbonylation: This pathway involves the expulsion of a carbon monoxide (CO) molecule, leading to the formation of a cyclopropane (B1198618) derivative. For this compound, this would result in a methylcyclopropane (B1196493) radical cation.

α-Cleavage: A third, and typically predominant, fragmentation mode for ketones is α-cleavage, where the bond adjacent to the carbonyl group is broken. miamioh.edu For this compound, this cleavage can lead to the formation of a stable acylium ion. For instance, the cleavage of the C1-C2 or C1-C4 bond followed by the loss of an alkyl radical would generate characteristic fragment ions. A prominent peak at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺, is expected and is a common fragment for ketones containing this structural unit. revisely.com

The relative abundance of the fragments depends on the ionization energy. wiley.com Research on related cyclobutanone derivatives shows that cleavage of the ring system is favored at higher ionization energies (e.g., 70 eV). wiley.com

Table 1: Predicted Major Fragmentation Pathways of this compound

| Pathway Type | Neutral Fragment(s) Lost | Resulting Cationic Fragment | Predicted m/z |

| Pathway [a] (i) | Ketene (CH₂CO) | Propene radical cation [C₃H₆]•⁺ | 42 |

| Pathway [a] (ii) | Ethene (C₂H₄) | Methylketene radical cation [C₃H₄O]•⁺ | 56 |

| Pathway [b] | Carbon Monoxide (CO) | Methylcyclopropane radical cation [C₄H₈]•⁺ | 56 |

| α-Cleavage | Propylene radical (C₃H₅•) | Acetyl cation [CH₃CO]⁺ | 43 |

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically within 5 parts per million). youtube.com This allows for the calculation of a precise molecular formula, distinguishing it from other potential compounds that may have the same nominal mass (isobars). youtube.com

For this compound, the molecular formula is C₅H₈O. nih.gov The monoisotopic mass, calculated using the masses of the most abundant isotopes of carbon, hydrogen, and oxygen, has been determined to be 84.057514874 Da. nih.govuni.lu HRMS analysis of a sample would yield an experimental mass that closely matches this theoretical value, confirming the elemental composition and ruling out other formulas with a nominal mass of 84.

Table 2: HRMS Data for Elemental Composition Confirmation

| Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |

| C₅H₈O | 84 | 84.05751 |

| C₄H₄O₂ | 84 | 84.02113 |

| C₄H₆N₂ | 84 | 82.05309 |

| C₃H₄N₂O | 84 | 84.03236 |

Data sourced from PubChem and calculated values.

Fragmentation Pathways and Mechanistic Insights

X-ray Crystallography of Crystalline Derivatives

Since this compound is a liquid at standard conditions, its direct structural analysis by single-crystal X-ray crystallography is not feasible. However, the technique can be applied to solid, crystalline derivatives of the molecule to provide precise three-dimensional structural information, including bond lengths, bond angles, and conformational details.

This approach has been successfully used to analyze the strained cyclobutane ring system. For example, the crystal structure of a complex derivative, 3-(5-(benzyloxy)-2-bromophenyl)-3-methylcyclobutan-1-one , has been determined. The crystallographic data from this derivative revealed that the internal C-C-C bond angles within the cyclobutane ring are approximately 88°. This significant deviation from the ideal tetrahedral angle of 109.5° quantitatively confirms the high degree of ring strain inherent in the cyclobutanone framework, which is a key factor governing its chemical reactivity and photochemical behavior.

Ultrafast Transient Absorption Spectroscopy for Photochemical Dynamics

Ultrafast transient absorption spectroscopy is a pump-probe technique used to study the dynamics of short-lived excited states and reaction intermediates on femtosecond (fs) to picosecond (ps) timescales. uq.edu.auyoutube.com Studies on cyclobutanone, the parent compound of this compound, have provided a detailed picture of its photochemical dynamics following UV excitation to the S₁ (n→π*) state. rsc.orgnih.gov

The primary photochemical event for cyclobutanones is the Norrish Type-I reaction, which involves the cleavage of the α-C-C bond to form a diradical intermediate. nih.gov The high ring strain in the cyclobutane ring significantly lowers the energy barrier for this α-cleavage process in the S₁ state. nih.gov Transient absorption studies on cyclobutanone in solution have identified several distinct kinetic processes occurring on different timescales. rsc.orgnih.gov

The dynamics reveal a multi-exponential decay process:

Prompt α-Cleavage (≤1 ps): Upon photoexcitation, a portion of the molecules undergo immediate C-C bond fission directly from the initially populated, vibrationally "hot" S₁ state. nih.gov

Vibrational Cooling (7–9 ps): The remaining excited molecules that did not immediately dissociate undergo rapid vibrational cooling and relaxation within the S₁ potential energy well. nih.gov

Decay of Thermalized S₁ State (>500 ps): The thermalized (cooled) S₁ state population decays more slowly through several competitive channels, including activated α-cleavage, internal conversion to the ground state (S₀), and intersystem crossing to the triplet (T₁) manifold. nih.gov

Transient infrared absorption spectroscopy has further confirmed the formation of ring-opened ketene photoproducts, providing direct evidence for the Norrish Type-I pathway. rsc.orgnih.gov Although specific data for this compound is not available, its photochemical behavior is expected to closely mirror that of cyclobutanone, with the core dynamics governed by the same strained ring and carbonyl chromophore.

Table 3: Photochemical Dynamics of Cyclobutanone from Transient Absorption Spectroscopy

| Timescale | Assigned Process |

| ≤ 1 ps | Prompt α C-C bond cleavage from the hot S₁ state. nih.gov |

| 7-9 ps | Vibrational cooling and relaxation of hot S₁ molecules. nih.gov |

| > 500 ps | Decay of the thermalized S₁ population via reaction, internal conversion, or intersystem crossing. nih.gov |

Synthetic Applications and Utility of 3 Methylcyclobutan 1 One As a Versatile Building Block

Role in Natural Product Synthesis

The strained four-membered ring of cyclobutanone (B123998) derivatives, including 3-methylcyclobutan-1-one, presents a unique and powerful tool for the synthesis of complex molecular architectures found in natural products. The inherent ring strain can be harnessed as a driving force for a variety of chemical transformations, making these compounds valuable intermediates. nih.gov

Total Synthesis Strategies Employing Cyclobutanone Scaffolds

The cyclobutanone framework is a cornerstone in the total synthesis of numerous natural products. thieme-connect.de These four-membered rings serve as efficient building blocks that can be elaborated into more complex structures. thieme-connect.de The versatility of cyclobutanone derivatives allows for their use in the construction of a wide array of naturally occurring and non-natural molecules. thieme-connect.de For instance, chiral cyclobutanones are crucial intermediates in the synthesis of enantiomerically pure products with applications in medicine and agriculture, such as prostaglandins (B1171923) and γ-lactones. thieme-connect.de

The strategic incorporation of a cyclobutanone moiety into a synthetic route allows for a diverse range of subsequent transformations. These can include ring expansions, ring-opening reactions, and functional group interconversions, providing access to five- and six-membered rings that are prevalent in natural products. nih.gov The use of cyclobutanone scaffolds has been instrumental in the total synthesis of various complex natural glycosides, where the cyclobutane (B1203170) ring is a key part of the aglycone structure. rsc.org

Introduction of Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters, which are carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. nih.gov These structural motifs are found in a wide range of biologically active natural products and pharmaceutical compounds. nih.govcaltech.edu this compound and its derivatives serve as excellent precursors for the creation of these sterically congested centers. nih.gov

Several methodologies have been developed to introduce quaternary stereocenters using cyclobutanone scaffolds. nih.gov Asymmetric catalysis, in particular, has proven to be a powerful tool for this purpose. nih.gov For example, palladium-catalyzed asymmetric allylic alkylation of cyclobutanone enolates allows for the formation of all-carbon α-quaternary cyclobutanones with high yields and enantioselectivities. caltech.edu This method provides access to valuable building blocks that can be further elaborated into more complex molecules containing quaternary stereocenters. nih.gov

Furthermore, the desymmetrization of prochiral 3-substituted cyclobutanones is an effective strategy for generating multiple stereocenters, including quaternary ones, in a single step. nih.gov This approach leverages the ring strain of the cyclobutanone to drive reactions that create significant molecular complexity from a relatively simple starting material. nih.gov The ability to form these challenging stereocenters makes this compound a highly valuable building block in the synthesis of natural products and other biologically active molecules. nih.govcaltech.edu

Precursor for Complex Molecule Synthesis (e.g., pharmaceuticals, agrochemicals)

This compound is a versatile precursor for the synthesis of a wide range of complex organic molecules, including those with pharmaceutical and agrochemical applications. thieme-connect.de Its utility stems from the reactivity of the carbonyl group and the strained cyclobutane ring. The compound serves as a building block for creating more intricate molecular architectures through various chemical transformations.

In pharmaceutical chemistry, cyclobutanone derivatives are key intermediates in the synthesis of bioactive compounds. thieme-connect.desmolecule.com For instance, chiral cyclobutanones are essential for producing enantiomerically pure drugs. thieme-connect.de The ring expansion of prochiral cyclobutanones provides asymmetric access to γ-lactams, which are important structural motifs in many drug molecules, including pregabalin (B1679071) and brivaracetam. d-nb.info This method is particularly valuable as it avoids the use of potentially toxic transition metals, making it suitable for pharmaceutical synthesis. d-nb.info

The development of methods for the late-stage functionalization of drug molecules often involves the modification of existing scaffolds. nih.govnih.gov this compound and its derivatives can be incorporated into these strategies to generate analogues of existing drugs with improved properties. nih.gov

Development of Novel Heterocyclic Scaffolds

This compound is a valuable starting material for the synthesis of novel heterocyclic scaffolds, which are core structures in a vast number of biologically active compounds and pharmaceuticals. rsc.orgmdpi.commdpi.com The reactivity of the cyclobutanone ring allows for its transformation into various heterocyclic systems.

One common strategy involves ring expansion reactions. For example, the reaction of cyclobutanones with nitrogen-containing reagents can lead to the formation of nitrogen-containing heterocycles such as γ-lactams. d-nb.info These reactions can be performed asymmetrically to produce chiral heterocyclic products. d-nb.info Additionally, intramolecular cycloadditions involving derivatives of this compound can be used to construct complex polyheterocyclic scaffolds. researchgate.net

The development of tandem reactions, such as the Petasis 3-component/intramolecular Diels-Alder reaction, provides rapid access to complex, sp3-rich heterocyclic scaffolds that are amenable to further functionalization. rsc.org These multi-component reactions are highly efficient in generating molecular complexity from simple starting materials. rsc.org The synthesis of novel fused-heterocyclic scaffolds can also be achieved through sequences like 1,3-dipolar cycloadditions followed by aza-Wittig reactions. umb.edu

Late-Stage Functionalization and Modification Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the selective modification of complex molecules, such as drug candidates, at a late stage of the synthesis. wikipedia.orgrsc.org This approach allows for the rapid generation of analogues with potentially improved properties without the need for de novo synthesis. nih.gov this compound derivatives can be utilized in LSF strategies to introduce specific structural modifications.

The reactivity of the cyclobutanone moiety can be exploited for various LSF reactions. For example, methods for the direct C(sp³)–H methylation of saturated heterocycles can be applied to drug molecules containing a cyclobutane ring. nih.gov This allows for the strategic introduction of methyl groups, which can significantly impact a molecule's potency, efficacy, and metabolic stability. nih.gov

Furthermore, the modification of derivatives of this compound can be achieved through various chemical transformations. Enzyme-catalyzed reactions, for instance, can be used for the regio- and enantioselective acylation or hydrolysis of substituted cyclobutanones, providing access to enantiomerically enriched building blocks for further synthesis. researchgate.net These strategies highlight the utility of the cyclobutanone scaffold in the targeted modification of complex molecules.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-methylcyclobutan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of 3-methylcyclobutane precursors using ketonization agents (e.g., PCC or Jones reagent). Optimization includes controlling reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions. For example, NMR data (¹H and ¹³C) from analogous compounds like 3-(2-bromo-3-fluorophenyl)-3-methylcyclobutan-1-one suggest that reaction intermediates require careful monitoring to avoid over-oxidation .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | Dichloromethane/THF |

| Catalyst | PCC or Jones reagent |

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Combine chromatographic (GC-MS/HPLC) and spectroscopic techniques (¹H NMR, ¹³C NMR, IR). For instance, ¹H NMR of 3-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-methylcyclobutan-1-one shows distinct peaks at δ 1.56 ppm (s, 3H, CH₃) and δ 3.11–3.49 ppm (m, 4H, cyclobutane protons), which can be cross-referenced for structural confirmation .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent ketone degradation. Stability studies on similar cyclobutanones indicate that exposure to moisture or light accelerates decomposition, necessitating UV-opaque containers and desiccants .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Use density functional theory (DFT) to model ring strain and electron distribution. For example, studies on methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate highlight the role of cyclobutane ring strain in facilitating nucleophilic attacks at the carbonyl carbon .

- Computational Parameters :

| Parameter | Value |

|---|---|

| Basis Set | B3LYP/6-311+G(d,p) |

| Solvent Model | PCM (dichloromethane) |

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct systematic SAR (structure-activity relationship) studies while controlling variables like substituent position (e.g., methoxy vs. chloro groups). For example, discrepancies in serotonin receptor modulation by methoxy-substituted phenyl analogs require comparative assays under standardized conditions (e.g., IC₅₀ measurements in HEK293 cells) .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) elucidate conformational dynamics of this compound?

- Methodological Answer : Use NOESY or ROESY to analyze spatial proximity of methyl and cyclobutane protons. X-ray crystallography of derivatives like 3-(5-(benzyloxy)-2-bromophenyl)-3-methylcyclobutan-1-one reveals bond angles (~88° for cyclobutane C-C-C) critical for strain analysis .

Q. What experimental designs minimize artifacts in kinetic studies of this compound reactions?

- Methodological Answer : Employ stopped-flow techniques with in-situ monitoring (e.g., UV-Vis or IR spectroscopy) to capture transient intermediates. Control experiments using deuterated solvents (e.g., D₂O) can isolate kinetic isotope effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the electrophilicity of this compound?

- Methodological Answer : Re-evaluate reaction conditions (e.g., solvent dielectric constant, nucleophile strength) and employ Hammett plots to quantify electronic effects. Contrast with structurally similar ketones (e.g., 3-mercaptobutan-2-one) to identify outliers .

Critical Guidelines

- Ethical Compliance : In-vitro use only; no human/animal testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.